Melting Point: 3-Bromo vs. 5-Bromo Regioisomer
The 3-bromo-4-methylpyridin-2-ol regioisomer displays a melting point of 73–76 °C, which is approximately 125 °C lower than the 198–202 °C melting point reported for its 5-bromo regioisomer (5-bromo-2-hydroxy-4-methylpyridine, CAS 164513-38-6) . This large thermal gap arises from differential hydrogen-bonding networks and crystal-packing motifs dictated by the bromine substitution position. For procurement, the lower melting point of the 3-bromo isomer translates to easier melt-processing, lower energy input for drying and recrystallization, and distinct solubility–temperature profiles that must be matched to the intended synthetic or formulation workflow.
| Evidence Dimension | Melting point (capillary, literature values) |
|---|---|
| Target Compound Data | 73–76 °C (3-bromo-4-methylpyridin-2-ol, CAS 18368-59-7) |
| Comparator Or Baseline | 198–202 °C (5-bromo-2-hydroxy-4-methylpyridine, CAS 164513-38-6) |
| Quantified Difference | ΔTₘ ≈ −125 °C (3-Br isomer melts substantially lower) |
| Conditions | Reported literature melting ranges; target compound data from Parchem; comparator data from ChemicalBook and TCI Japan lot analyses |
Why This Matters
A melting-point difference of this magnitude directly impacts solvent selection for recrystallization, thermal stability during storage and shipping, and compatibility with low-temperature synthetic sequences, making the two regioisomers operationally non-substitutable.
